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Introduction
SU5616 is a potent, cell-permeable indolinone-based inhibitor of several receptor tyrosine

kinases (RTKs), including Fms-like tyrosine kinase 3 (FLT3), c-Kit, and Vascular Endothelial

Growth Factor Receptor (VEGFR). These RTKs are crucial regulators of cell survival,

proliferation, and differentiation. In various hematological malignancies and solid tumors,

aberrant activation of these kinases through mutations or autocrine/paracrine signaling loops

drives oncogenesis and resistance to apoptosis. SU5616 exerts its anti-tumor activity by

blocking the ATP-binding site of these kinases, thereby inhibiting their phosphorylation and the

subsequent activation of downstream pro-survival signaling pathways. This inhibition ultimately

leads to cell cycle arrest and induction of apoptosis in cancer cells dependent on these

signaling cascades.

This application note provides a detailed protocol for the analysis of apoptosis induced by

SU5616 using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a

calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS),

which is translocated from the inner to the outer leaflet of the plasma membrane during the

early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that is excluded

by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic

cells, where it stains the cellular DNA.
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Principle of the Assay
This protocol utilizes a dual-staining method with Annexin V-FITC and Propidium Iodide (PI) to

differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Healthy cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive (less common in this type of assay).

The differential staining allows for the quantification of the percentage of cells in each stage of

apoptosis following treatment with SU5616.

Data Presentation
The following table summarizes representative quantitative data on apoptosis induction by

SU5616 in a human acute myeloid leukemia (AML) cell line (e.g., MV4-11, which harbors an

activating FLT3-ITD mutation) at 24 hours post-treatment. Data is presented as the mean

percentage of cells in each quadrant ± standard deviation from three independent experiments.

SU5616
Concentration
(µM)

% Live Cells
(Annexin V- /
PI-)

% Early
Apoptotic
Cells (Annexin
V+ / PI-)

% Late
Apoptotic/Necr
otic Cells
(Annexin V+ /
PI+)

% Necrotic
Cells (Annexin
V- / PI+)

0 (Vehicle

Control)
95.2 ± 2.1 2.5 ± 0.8 1.8 ± 0.5 0.5 ± 0.2

0.1 88.7 ± 3.5 6.8 ± 1.2 3.5 ± 0.9 1.0 ± 0.4

0.5 65.4 ± 4.2 20.1 ± 2.5 12.3 ± 1.8 2.2 ± 0.7

1.0 42.1 ± 5.1 35.6 ± 3.8 20.2 ± 2.9 2.1 ± 0.6

5.0 15.8 ± 3.9 48.9 ± 4.5 33.1 ± 3.7 2.2 ± 0.8
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Experimental Protocols
Materials and Reagents

SU5616 (dissolved in DMSO to a stock concentration of 10 mM)

Human cancer cell line (e.g., MV4-11, Kasumi-1)

Appropriate cell culture medium (e.g., RPMI-1640)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

Trypsin-EDTA (for adherent cells)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

10X Annexin V Binding Buffer)

Distilled water

Flow cytometer

Microcentrifuge

6-well plates

Experimental Workflow
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Cell Culture and Treatment

Cell Harvesting and Staining

Flow Cytometry Analysis

Seed cells in 6-well plates

Incubate for 24h

Treat with SU5616 at various concentrations

Incubate for desired time (e.g., 24h)

Harvest cells (suspension or adherent)

Wash with cold PBS

Resuspend in 1X Binding Buffer

Add Annexin V-FITC and Propidium Iodide

Incubate in the dark

Add 1X Binding Buffer

Acquire data on flow cytometer

Analyze data and quantify cell populations

Click to download full resolution via product page

Experimental workflow for apoptosis analysis.
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Detailed Protocol
Cell Seeding:

For suspension cells (e.g., MV4-11), seed at a density of 2 x 10^5 cells/mL in 6-well

plates.

For adherent cells, seed at a density that will result in 70-80% confluency at the time of

treatment.

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

SU5616 Treatment:

Prepare serial dilutions of SU5616 in complete culture medium to achieve the desired final

concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM).

Include a vehicle control (DMSO) at a concentration equivalent to the highest

concentration of SU5616 used.

Remove the old medium from the cells and add the medium containing the different

concentrations of SU5616 or vehicle control.

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Harvesting:

Suspension cells: Transfer the cells from each well into labeled microcentrifuge tubes.

Centrifuge at 300 x g for 5 minutes.

Adherent cells: Aspirate the culture medium (which may contain detached apoptotic cells)

and save it in a labeled microcentrifuge tube. Wash the adherent cells with PBS and

detach them using Trypsin-EDTA. Combine the detached cells with the saved medium.

Centrifuge at 300 x g for 5 minutes.

Cell Staining:

Carefully aspirate the supernatant.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7806009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each

wash.

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell

suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

After the incubation period, add 400 µL of 1X Annexin V Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour of staining.

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells

stained with PI only) to set up compensation and gates.

Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

Analyze the data using appropriate software to quantify the percentage of cells in each of

the four quadrants.

Signaling Pathways
SU5616 induces apoptosis by inhibiting the kinase activity of RTKs such as FLT3, c-Kit, and

VEGFR. This blockade disrupts critical downstream signaling pathways that promote cell

survival and proliferation. The diagram below illustrates the general mechanism of action.
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Signaling pathway of SU5616-induced apoptosis.
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Inhibition of RTKs by SU5616 leads to the downregulation of pro-survival pathways such as

PI3K/AKT and RAS/MAPK. This, in turn, reduces the expression and/or activity of anti-

apoptotic proteins like Bcl-2 and Mcl-1, while promoting the activity of pro-apoptotic proteins

such as Bax, Bak, and Bim, ultimately leading to the activation of the caspase cascade and

apoptosis.

Conclusion
The protocol described in this application note provides a robust and reliable method for the

quantitative analysis of apoptosis induced by the tyrosine kinase inhibitor SU5616. By utilizing

Annexin V and Propidium Iodide staining followed by flow cytometry, researchers can

effectively assess the dose- and time-dependent effects of SU5616 on cancer cell viability. This

methodology is a valuable tool for preclinical drug development and for elucidating the

mechanisms of action of targeted cancer therapies.

To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of Apoptosis
Induced by SU5616]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7806009#flow-cytometry-analysis-of-apoptosis-
induced-by-su-5616]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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